(5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(3-FLUOROPHENYL)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a naphthalenylmethoxy group, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-FLUOROPHENYL)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the fluorophenyl and naphthalenylmethoxy groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-FLUOROPHENYL)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-(3-FLUOROPHENYL)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-3-(3-FLUOROPHENYL)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with oxidative stress pathways, modulating the activity of enzymes involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-CHLOROPHENYL)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5E)-3-(3-BROMOPHENYL)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-3-(3-FLUOROPHENYL)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for instance, may enhance its stability and reactivity compared to its chloro- or bromo- counterparts.
Properties
Molecular Formula |
C27H18FNO2S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5E)-3-(3-fluorophenyl)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H18FNO2S2/c28-21-8-4-9-22(16-21)29-26(30)25(33-27(29)32)15-18-11-13-23(14-12-18)31-17-20-7-3-6-19-5-1-2-10-24(19)20/h1-16H,17H2/b25-15+ |
InChI Key |
KOMYLWJEZAZGNM-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)C5=CC(=CC=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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